molecular formula C20H25Cl3N2O4S B115156 methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 152509-78-9

methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No. B115156
M. Wt: 495.8 g/mol
InChI Key: QZKSBMSTJXABHJ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate is a natural product found in Actinomadura with data available.

Scientific Research Applications

Synthesis and Characterization

Methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate and its derivatives are prominently featured in the synthesis and characterization of complex organic compounds. For instance, the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlights the compound's role in intricate synthesis processes involving multiple steps and reagents (Žugelj et al., 2009). Similarly, reactions involving the compound have led to the formation of novel triazafulvalene systems, indicating its potential in creating new chemical entities with distinct properties (Uršič et al., 2010).

Reactions and Derivatives

The compound's derivatives have been involved in reactions yielding various heterocyclic compounds. The formation of pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones from its reactions demonstrates its versatility in contributing to the synthesis of diverse chemical structures. Such reactions are not only crucial for expanding the chemical space but also for understanding reaction mechanisms and conditions (Hassan et al., 2014).

Chemical Transformations and Analysis

The compound and its derivatives are key in chemical transformations, leading to the synthesis of complex structures with potential biological activities. For instance, the formation of 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones showcases the compound's role in generating biologically relevant structures (Silaichev et al., 2012). Additionally, the synthesis of derivatives and the study of their biological activity, such as radical-binding and cytotoxic activity, provide insights into the potential therapeutic applications of these compounds (Zykova et al., 2018).

properties

CAS RN

152509-78-9

Product Name

methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C20H25Cl3N2O4S

Molecular Weight

495.8 g/mol

IUPAC Name

methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H25Cl3N2O4S/c1-9(6-11(3)19-24-12(8-30-19)20(28)29-4)5-10(2)13(26)7-14(27)17-15(21)16(22)18(23)25-17/h7,9-12,25,27H,5-6,8H2,1-4H3/b14-7-

InChI Key

QZKSBMSTJXABHJ-AUWJEWJLSA-N

Isomeric SMILES

CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)/C=C(/C2=C(C(=C(N2)Cl)Cl)Cl)\O

SMILES

CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O

Canonical SMILES

CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O

synonyms

thiazohalostatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 4
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 6
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate

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